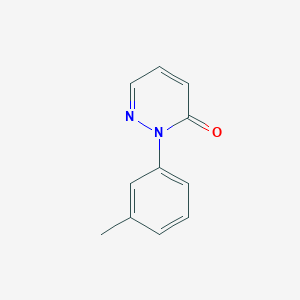
2-(3-Methylphenyl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylphenyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the class of pyridazinones This compound is characterized by a pyridazine ring fused with a phenyl group substituted with a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes. One common method involves the reaction of 3-methylbenzohydrazide with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction is usually carried out in solvents such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts such as Lewis acids can further optimize the reaction conditions, making the process more cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinones, dihydropyridazines, and other functionalized derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Methylphenyl)-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-2,3-dihydropyridazin-3-one
- 2-(3-Chlorophenyl)-2,3-dihydropyridazin-3-one
- 2-(3-Methoxyphenyl)-2,3-dihydropyridazin-3-one
Uniqueness
2-(3-Methylphenyl)-2,3-dihydropyridazin-3-one is unique due to the presence of the methyl group at the third position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and industrial applications.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(3-methylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C11H10N2O/c1-9-4-2-5-10(8-9)13-11(14)6-3-7-12-13/h2-8H,1H3 |
InChI Key |
BRFJZIHZLSBXLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol](/img/structure/B13290399.png)
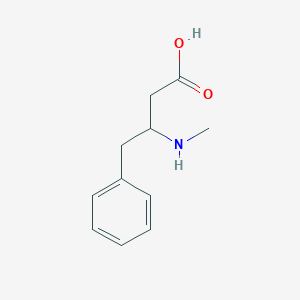
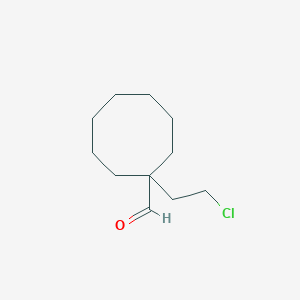
![(Butan-2-yl)[1-(4-methoxyphenyl)ethyl]amine](/img/structure/B13290418.png)

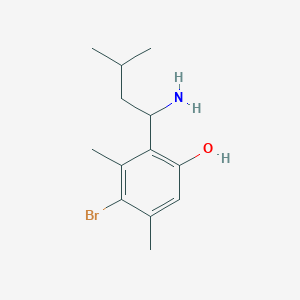
![5-[(1-Hydroxypropan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13290427.png)
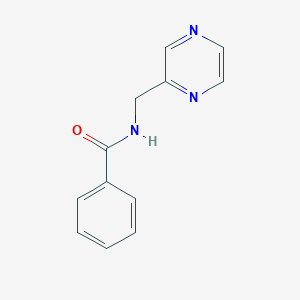
![Butyl[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13290435.png)

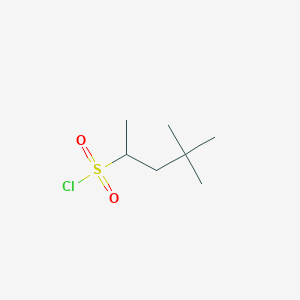
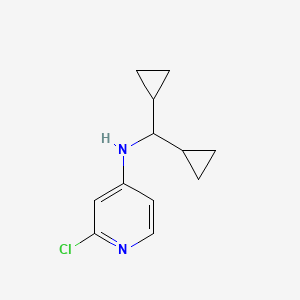
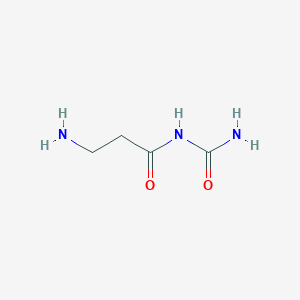
![2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-4-amine](/img/structure/B13290461.png)
